Fmoc-Asp(NMe2)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

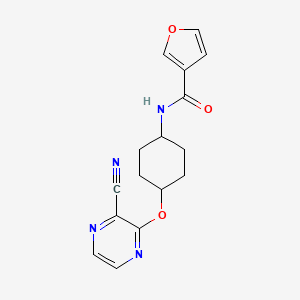

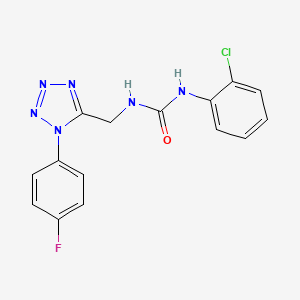

“Fmoc-Asp(NMe2)-OH” is a compound with the molecular formula C21H22N2O5 . It is also known as N-(fluorenylmethoxycarbonyl)-N4,N4-dimethyl-L-asparagine . The compound has a molecular weight of 382.4 g/mol .

Synthesis Analysis

The synthesis of “this compound” involves the use of cyanosulfurylides to mask carboxylic acids by a stable C–C bond . This approach addresses the longstanding challenge of peptide synthesis . The cyanosulfurylides are exceptionally stable to all common manipulations and impart improved solubility during synthesis . Deprotection is readily and rapidly achieved under aqueous conditions with electrophilic halogenating agents via a highly selective C–C bond cleavage reaction .

Molecular Structure Analysis

The IUPAC name for “this compound” is (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid . The InChI representation is InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 . The Canonical SMILES representation is CN©C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically associated with peptide synthesis . One of the challenges in peptide synthesis is the formation of aspartimide, which can lead to low yields and costly purification . The use of “this compound” in peptide synthesis can help prevent aspartimide formation .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 382.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 7 .

科学研究应用

1. 细胞外基质模拟支架

Fmoc-Asp(NMe2)-OH用于形成二肽水凝胶,如Fmoc-3F-Phe-Arg-NH2和Fmoc-3F-Phe-Asp-OH,这些水凝胶支持NIH 3T3成纤维细胞的存活和生长。这些水凝胶模拟了纤连蛋白的整合素结合RGD肽,为细胞培养应用提供了一个支架(Liyanage et al., 2015)。

2. 自组装肽水凝胶

基于this compound的二肽,如Fmoc‐Lys(Fmoc)‐Asp,用于开发自组装肽水凝胶。与较大的肽相比,这些水凝胶表现出最低的临界胶凝浓度(CGC),由于其细胞相容性和对2D/3D细胞生长的支持,表明在生物医学应用中的潜力(Chakraborty et al., 2020)。

3. 减少肽合成中天冬酰亚胺的形成

This compound衍生物,如Fmoc-Asp(OMpe)-OH,被开发用于最大限度地减少Fmoc固相肽合成中的天冬酰亚胺形成,提供更好的保护,防止碱催化的反应(Karlström & Undén, 1996)。

4. 与石墨烯的杂化水凝胶

基于Fmoc的二肽,包括Fmoc-Xaa-Asp-OH,用于形成超分子水凝胶。这些水凝胶可以与还原氧化石墨烯等材料结合,形成杂化水凝胶,由于其稳定的独特结构特性,在多种应用中具有潜力(Adhikari & Banerjee, 2011)。

5. 控制聚集特性

由改性氨基酸(包括this compound衍生物)形成的自组装结构因其在设计新型纳米结构中的潜力而受到研究。这些结构可能对材料化学、生物科学和生物医学领域有用(Gour et al., 2021)。

6. 光笼肽的合成

This compound衍生物用于光笼肽的合成,提供了一种与Fmoc固相肽合成相兼容的新方法。这种方法对于侧链羧基上的肽和蛋白质的光笼化具有重要意义(Tang, Cheng, & Zheng, 2015)。

作用机制

Target of Action

Fmoc-Asp(NMe2)-OH, also known as Fmoc-N,N-dimethyl-L-Asparagine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which the drug is conjugated. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective release mechanism minimizes the impact on healthy cells and maximizes the drug’s effect on cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are closely tied to those of the ADCs in which it is used. As a part of an ADC, the compound would be expected to have a similar absorption, distribution, metabolism, and excretion (ADME) profile to that of the ADC. The specific adme properties would depend on the characteristics of the individual adc, including the nature of the antibody and the drug .

Result of Action

The primary result of the action of this compound is the delivery of a cytotoxic drug to cancer cells, leading to their destruction . By acting as a linker in an ADC, the compound enables the selective delivery of the drug, minimizing damage to healthy cells and maximizing the impact on the target cells .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as pH and the presence of specific enzymes can affect the stability of the compound and its ability to release the drug . Additionally, the compound’s action can be influenced by the characteristics of the target cells, including the expression of the target antigen and the internal environment of the cell .

未来方向

Future research on “Fmoc-Asp(NMe2)-OH” and similar compounds could focus on further improving the efficiency and versatility of peptide synthesis . This could involve the development of new protecting group strategies, the optimization of reaction conditions, and the exploration of new applications in drug discovery and other areas .

属性

IUPAC Name |

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKRBLOYXZGVTI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138585-02-1 |

Source

|

| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)